molecular formula C7H8N4 B1592213 1H-indazole-4,7-diamine CAS No. 918961-26-9

1H-indazole-4,7-diamine

Cat. No. B1592213
CAS RN: 918961-26-9
M. Wt: 148.17 g/mol
InChI Key: HPDUOIDFHRYULE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazoles, including 1H-indazole-4,7-diamine, involves various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A study reported the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote exceptionally E-selective hydrogenation of α-diazoesters .


Molecular Structure Analysis

The molecular structure of 1H-indazole-4,7-diamine is characterized by a fused aromatic heterocyclic system containing a benzene and pyrazole ring . The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles .


Chemical Reactions Analysis

The chemical reactions involving 1H-indazole-4,7-diamine are diverse. For instance, the selective electrochemical synthesis of 1H-indazoles and their N-oxides and the subsequent C−H functionalization of the 1H-indazole N-oxides are described . The electrochemical outcomes were determined by the nature of the cathode material .


Physical And Chemical Properties Analysis

1H-indazole-4,7-diamine has a molecular weight of 148.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 80.7 Ų .

Scientific Research Applications

Pharmaceutical Applications

1H-indazole-4,7-diamine serves as a foundational building block in the synthesis of various pharmaceutical compounds. Its unique structural features make it valuable for creating molecules with potential therapeutic effects. For instance, derivatives of 1H-indazole have been studied for their antiproliferative activities against a range of cancer cell lines, including leukemia, lung, colon, and breast cancers .

Synthetic Chemistry

The versatility of 1H-indazole-4,7-diamine in synthetic chemistry is notable. It is involved in strategies for constructing complex molecules through reactions such as transition metal-catalyzed processes and reductive cyclization .

Mechanistic Investigations

Studies into the mechanisms of reactions involving 1H-indazole-4,7-diamine are crucial for advancing chemical knowledge. For example, research has been conducted to understand the cyclization steps in its synthesis .

Mechanism of Action

While the specific mechanism of action for 1H-indazole-4,7-diamine is not explicitly stated in the search results, indazole derivatives are known to exhibit potent pharmacological activities like antitumor, antiviral, anti-inflammatory, antiplatelet, antimicrobial, HIV protease inhibition, antitubercular, anti-spermatogenic, antifungal, anti-bacterial activity, protein kinase C-B/Akt inhibition, anti-pyretic, NSAID, and analgesic .

Future Directions

The future directions for 1H-indazole-4,7-diamine research involve exploring synthetic strategies for 1H-indazoles and their N-oxides . The adaptability of 1H-indazole N-oxides for various C−H functionalization reactions was showcased . Furthermore, 1H-indazole N-oxides were utilized to synthesize the pharmaceutical molecules lificiguat and YD (3), key intermediates for various drugs, and a precursor for organic light-emitting diodes .

properties

IUPAC Name

1H-indazole-4,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDUOIDFHRYULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596920
Record name 1H-Indazole-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-4,7-diamine

CAS RN

918961-26-9
Record name 1H-Indazole-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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